molecular formula C18H18Cl2N2O3 B2729220 (5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034471-87-7

(5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2729220
CAS No.: 2034471-87-7
M. Wt: 381.25
InChI Key: STPJFAHQKPTEST-UHFFFAOYSA-N
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Description

The compound (5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone features a methanone core bridging two aromatic systems: a 5-chloro-2-methoxyphenyl group and a piperidine ring substituted with a 3-chloropyridin-4-yloxy moiety. Its structure combines halogenated aromatic systems (chlorine at positions 5 and 3) and a methoxy group, which may enhance lipophilicity and influence receptor-binding interactions.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-16-3-2-12(19)10-14(16)18(23)22-8-5-13(6-9-22)25-17-4-7-21-11-15(17)20/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPJFAHQKPTEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the piperidine intermediate.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the (5-chloro-2-methoxyphenyl) group with the piperidine-pyridine intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Heterocyclic Cores

Piperidine vs. Piperazine Derivatives
  • Target Compound : Contains a piperidine ring (6-membered, one nitrogen), which is less basic than piperazine derivatives due to the absence of a second nitrogen. This may reduce solubility in acidic environments compared to piperazine analogs .
  • The additional nitrogen may also enhance interactions with biological targets like serotonin receptors .
  • Compound : Uses a piperazinyl group linked to a pyrimidine system, introducing dual heterocyclic motifs. This expands hydrogen-bonding and π-π stacking capabilities compared to the target compound’s simpler piperidine-pyridine system .
Substituent Effects on Aromatic Rings
  • Chlorine vs. Fluorine’s smaller size and electronegativity may favor tighter receptor binding but reduce resistance to oxidative metabolism . The 5-chloro-2-methoxyphenyl moiety in the target compound contrasts with ’s 5-chloro-2-methylphenyl group. Methyl substituents increase lipophilicity (logP), while methoxy groups improve solubility via polar interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C₁₈H₁₆Cl₂N₂O₃ 379.2 3-Chloropyridin-4-yloxy, 5-Cl-2-MeO-Ph ~3.5
Compound (36) C₂₁H₂₂Cl₂F₂N₂O₂ 443.3 4-Fluoro-piperidinyl, 3-Cl-4-F-Ph ~4.1
Compound C₂₄H₂₈ClN₃O₄S 506.0 Pyrrolidinylsulfonyl, 5-Cl-2-Me-Ph ~4.8
Compound C₂₅H₂₅ClN₆O₂ 491.0 Pyrimidinyl, 4-Me-anilino ~3.2
  • Lipophilicity (logP) : The target compound’s predicted logP (~3.5) suggests moderate membrane permeability, balancing its chloro and methoxy groups. ’s compound has higher logP (~4.8) due to the pyrrolidinylsulfonyl group, which may limit CNS penetration .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19Cl2N3O2\text{C}_{17}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_2

Key Features:

  • Chlorinated Phenyl Ring : The presence of chlorine enhances lipophilicity and may influence biological activity.
  • Piperidine Moiety : Known for its role in various pharmacological activities.
  • Chloropyridine Group : Imparts unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cell signaling pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or nuclear receptors, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer, with IC50 values in the nanomolar range.

CompoundCell Line TestedIC50 (nM)Mechanism
Compound AMDA-MB-231 (Breast)47Apoptosis induction
Compound BA549 (Lung)9.5EGFR inhibition

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Reference
E. coli8
S. aureus16

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of a series of chlorinated phenyl-piperidine derivatives, revealing that the presence of the chloropyridine moiety significantly enhanced activity against cancer cell lines through apoptosis-related pathways .
  • Synergistic Effects : Another investigation demonstrated that combining this compound with standard chemotherapeutics resulted in synergistic effects, enhancing efficacy while reducing side effects in vitro .
  • In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

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